N-Methylpyrrole-d4 (ring-d4)
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Overview
Description
N-Methylpyrrole-d4 (ring-d4) is a deuterium-labeled compound, specifically a stable isotope-labeled version of N-Methylpyrrole. It is characterized by the replacement of hydrogen atoms in the pyrrole ring with deuterium atoms. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic labeling, which allows for precise chemical shift calibration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methylpyrrole-d4 (ring-d4) typically involves the reaction of N-Methylpyrrole with deuterated reagents. One common method includes the reaction of N-Methylpyrrole with deuterated sodium (NaD) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under controlled conditions, followed by evaporation and purification steps to obtain the desired deuterium-labeled compound .
Industrial Production Methods
Industrial production of N-Methylpyrrole-d4 (ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrole-d4 (ring-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylpyrrole-d4 oxide, while reduction can produce N-Methylpyrrole-d4 alcohol .
Scientific Research Applications
N-Methylpyrrole-d4 (ring-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in NMR spectroscopy for precise chemical shift calibration.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs in the body.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required for detailed analysis
Mechanism of Action
The mechanism of action of N-Methylpyrrole-d4 (ring-d4) primarily involves its role as an isotopic label. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrole: The non-deuterated version of the compound.
N-Methylpyrrole-d3: A partially deuterated version with three deuterium atoms.
N-Methylpyrrole-d5: A fully deuterated version with five deuterium atoms
Uniqueness
N-Methylpyrrole-d4 (ring-d4) is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of four deuterium atoms in the pyrrole ring offers a balance between isotopic labeling and chemical stability, making it a valuable tool in various research applications .
Biological Activity
N-Methylpyrrole-d4 (ring-d4) is a deuterated analog of N-methylpyrrole, a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, particularly focusing on its potential applications in cancer therapy and other therapeutic areas.
N-Methylpyrrole-d4 has the molecular formula C5H7D4N and is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in biological studies. The compound's structure is pivotal for its interaction with biological systems.
Antitumor Properties
Recent studies have highlighted the antitumor potential of N-Methylpyrrole-d4 and its derivatives. For instance, research indicates that pyrrole-based compounds exhibit anti-proliferative activity against various cancer cell lines, including breast cancer cells. The mechanism of action often involves the inhibition of key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
N-Methylpyrrole-d4 | MCF-7 (Breast Cancer) | 250 | Inhibition of thymidylate synthase |
6-Methyl Substituted | Various | >1000 | Selective transport via folate receptors |
The above table summarizes findings from various studies where N-Methylpyrrole-d4 demonstrated significant biological activity. The compound's modifications, such as the introduction of a 6-methyl group, affect its transport properties and selectivity towards different cellular pathways.
N-Methylpyrrole-d4 is believed to interact with multiple targets within cancer cells:
- Thymidylate Synthase Inhibition : This enzyme is critical for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells.
- De Novo Purine Biosynthesis : Compounds derived from N-Methylpyrrole-d4 have shown selective inhibition of enzymes involved in purine metabolism, which is essential for nucleotide synthesis in rapidly dividing cells.
- Selective Transport Mechanisms : The presence of methyl groups alters how these compounds are transported into cells, enhancing their efficacy in targeting tumor cells over normal cells.
Study 1: Antiproliferative Effects on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that N-Methylpyrrole-d4 effectively inhibited cell proliferation with an IC50 value of 250 nM. The study indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective action on tumor cells while sparing normal cells .
Study 2: Mechanistic Insights into Transport Selectivity
Further investigations revealed that introducing a 6-methyl group into the pyrrole ring significantly altered the transport characteristics of related compounds. These modifications led to a complete loss of transport via the reduced folate carrier (RFC), while maintaining or enhancing selectivity for folate receptors (FRs), suggesting a potential strategy for improving drug delivery to tumors .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-1-methylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.